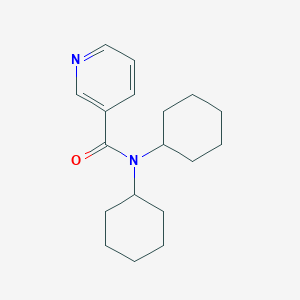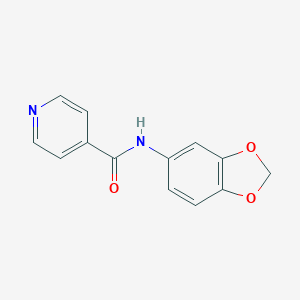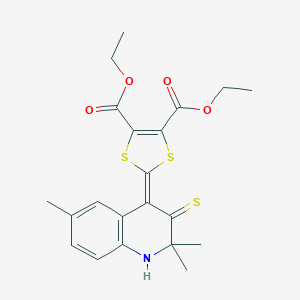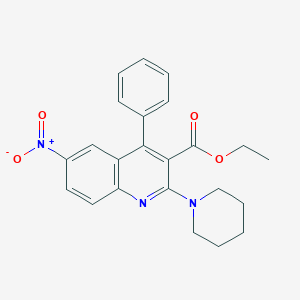![molecular formula C31H28N2O4 B413090 5-[5-(2,5-DIMETHYL-3-NITROPHENYL)FURAN-2-YL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B413090.png)
5-[5-(2,5-DIMETHYL-3-NITROPHENYL)FURAN-2-YL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[5-(2,5-DIMETHYL-3-NITROPHENYL)FURAN-2-YL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE is a complex organic compound characterized by its unique structural features This compound contains a nitro-substituted phenyl group, a furan ring, and a tetrahydrobenzo[a]phenanthridinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(2,5-DIMETHYL-3-NITROPHENYL)FURAN-2-YL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE typically involves multi-step organic reactions. The key steps include:
Formation of the Nitro-Substituted Phenyl Group: This can be achieved through nitration of 2,5-dimethylphenyl derivatives using a mixture of concentrated nitric acid and sulfuric acid.
Furan Ring Formation: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Coupling Reactions: The nitro-substituted phenyl group and the furan ring are then coupled using Suzuki or Heck coupling reactions, which require palladium catalysts and appropriate ligands.
Formation of the Tetrahydrobenzo[a]phenanthridinone Core: This step involves cyclization reactions, often using Friedel-Crafts acylation followed by reduction and cyclization steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for nitration and coupling reactions, as well as advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be reduced to form various intermediates, which can be further functionalized.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products
Amino Derivatives: Formed from the reduction of the nitro group.
Halogenated Derivatives: Formed from electrophilic aromatic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals due to its bioactive properties.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 5-[5-(2,5-DIMETHYL-3-NITROPHENYL)FURAN-2-YL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates, which can then interact with biological macromolecules, leading to inhibition or activation of specific pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-ylthioacetic acid: Contains a nitrofuran moiety and is used in similar applications.
5-(5-{3-nitro-2,5-dimethylphenyl}-2-furyl)methylene-2,4,6(1H,3H,5H)-pyrimidinetrione: Shares structural similarities and is used in material science.
Eigenschaften
Molekularformel |
C31H28N2O4 |
|---|---|
Molekulargewicht |
492.6g/mol |
IUPAC-Name |
5-[5-(2,5-dimethyl-3-nitrophenyl)furan-2-yl]-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one |
InChI |
InChI=1S/C31H28N2O4/c1-17-13-21(18(2)24(14-17)33(35)36)26-11-12-27(37-26)30-29-22(15-31(3,4)16-25(29)34)28-20-8-6-5-7-19(20)9-10-23(28)32-30/h5-14,30,32H,15-16H2,1-4H3 |
InChI-Schlüssel |
ZJZQKLBVBCKJRW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])C)C2=CC=C(O2)C3C4=C(CC(CC4=O)(C)C)C5=C(N3)C=CC6=CC=CC=C65 |
Kanonische SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])C)C2=CC=C(O2)C3C4=C(CC(CC4=O)(C)C)C5=C(N3)C=CC6=CC=CC=C65 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(5-{1,3-dioxo-5-[(1,3-thiazol-2-ylamino)carbonyl]-1,3-dihydro-2H-isoindol-2-yl}-1-naphthyl)-1,3-dioxo-N-(1,3-thiazol-2-yl)-5-isoindolinecarboxamide](/img/structure/B413007.png)



![2-(3-Nitrophenyl)-6-[[2-(3-nitrophenyl)-1,3-benzoxazol-6-yl]methyl]-1,3-benzoxazole](/img/structure/B413011.png)
![1-(isobutyrylsulfanyl)-4,4-dimethyl-4H,5H-[1,2]dithiolo[3,4-c]quinolin-2-ium](/img/structure/B413019.png)


![Tetraethyl 5',5',9'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B413024.png)




![2-[(2E)-2-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4-PHENYLQUINAZOLINE](/img/structure/B413032.png)
